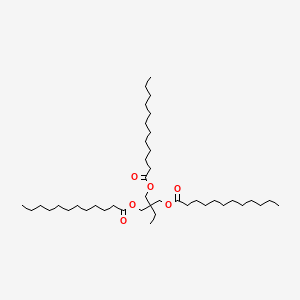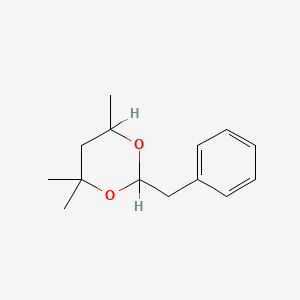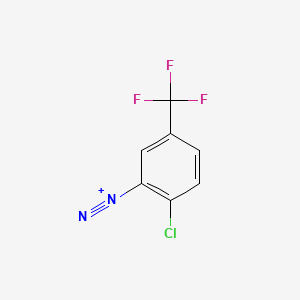![molecular formula C14H21NO3 B1614690 methyl 4-[2-(diethylamino)ethoxy]benzoate CAS No. 3483-96-3](/img/structure/B1614690.png)
methyl 4-[2-(diethylamino)ethoxy]benzoate
Übersicht
Beschreibung
Methyl 4-[2-(diethylamino)ethoxy]benzoate is an organic compound with the molecular formula C14H21NO3 It is a benzoate ester derivative, characterized by the presence of a diethylaminoethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(diethylamino)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the diethylaminoethoxy group. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Etherification: The resulting methyl 4-hydroxybenzoate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-(diethylamino)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(diethylamino)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of selective estrogen receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-[2-(diethylamino)ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group can enhance the compound’s ability to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[2-(dimethylamino)ethoxy]benzoate
- Methyl 4-[2-(diethylamino)ethoxy]benzoate
- Methyl 4-[2-(diisopropylamino)ethoxy]benzoate
Uniqueness
This compound is unique due to the presence of the diethylaminoethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.
Eigenschaften
CAS-Nummer |
3483-96-3 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
methyl 4-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)10-11-18-13-8-6-12(7-9-13)14(16)17-3/h6-9H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
OCHYTARYRUQPFW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC |
| 3483-96-3 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)




![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)





![Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-](/img/structure/B1614628.png)

